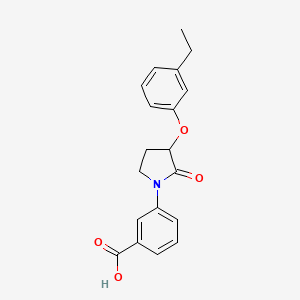
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a pyrrolidinone ring, an ethylphenoxy group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylphenoxy Group: This step often involves nucleophilic substitution reactions where an ethylphenol derivative reacts with a halogenated pyrrolidinone intermediate.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-(3-Methylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 3-(3-(3-Propylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 3-(3-(3-Butylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
Uniqueness
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Eigenschaften
CAS-Nummer |
649773-87-5 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-[3-(3-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-2-13-5-3-8-16(11-13)24-17-9-10-20(18(17)21)15-7-4-6-14(12-15)19(22)23/h3-8,11-12,17H,2,9-10H2,1H3,(H,22,23) |
InChI-Schlüssel |
DDMALHURPMZXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


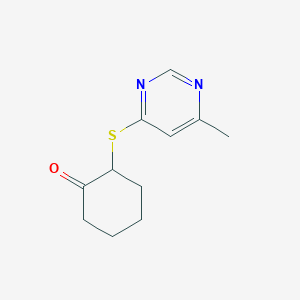
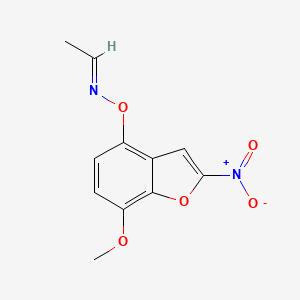
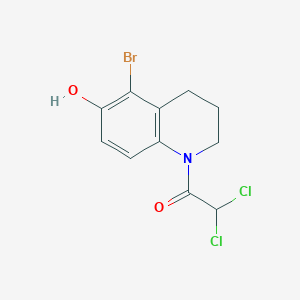
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)


![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
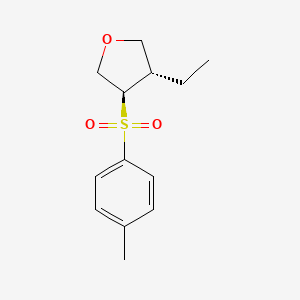
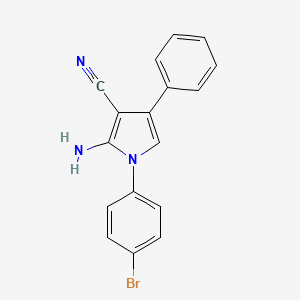
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
